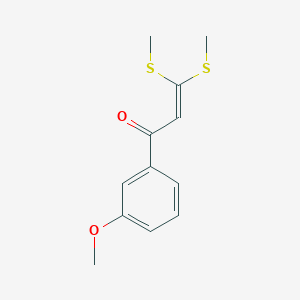
1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound characterized by the presence of a methoxyphenyl group and two methylsulfanyl groups attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the reaction of 3-methoxybenzaldehyde with a suitable methylsulfanyl reagent under basic conditions. A common method includes the use of sodium methoxide as a base and dimethyl sulfide as the methylsulfanyl source. The reaction proceeds via a condensation mechanism, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity samples.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-(methylsulfanyl)prop-2-en-1-one: Lacks one methylsulfanyl group compared to the target compound.
1-(3-Methoxyphenyl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one: Contains ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness: 1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is unique due to the presence of two methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
56944-71-9 |
|---|---|
Molecular Formula |
C12H14O2S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H14O2S2/c1-14-10-6-4-5-9(7-10)11(13)8-12(15-2)16-3/h4-8H,1-3H3 |
InChI Key |
PXPXHLIRSRWPFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















